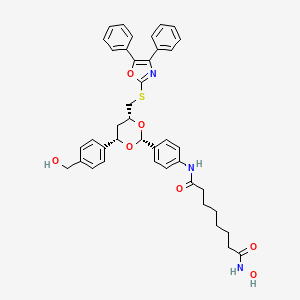
(E)-2-(3-(naphthalen-2-yl)but-2-enamido)benzoic acid
Overview
Description
(E)-2-(3-(Naphthalen-2-yl)but-2-enamido)benzoic acid, or NBBA, is a compound that is used in a variety of scientific research applications. NBBA has been used for in vitro and in vivo studies, as well as for biochemical and physiological effects. It is used in a variety of lab experiments, and has a variety of advantages and limitations.
Scientific Research Applications
BIBR 1532: Comprehensive Analysis of Scientific Research Applications
Telomerase Inhibition in Cancer Therapy: BIBR 1532 is known to suppress the expression of c-Myc and hTERT, which are crucial for telomerase activity in cancer cells. By inhibiting telomerase, BIBR 1532 can induce apoptosis in pre-B acute lymphoblastic leukemia cells through the activation of p73, Bax/Bcl-2, and caspase-3 pathways .
Radiosensitization and Radioimmunotherapy Synergy: In models of non-small cell lung cancer (NSCLC), BIBR 1532 has been studied as a radiosensitizer to enhance the effects of radiotherapy. It works by inhibiting telomerase, which can lead to increased immune activation induced by radiotherapy, potentially improving treatment outcomes .
3. Anti-Cancer Effects via Telomerase Activity Repression As a non-nucleosidic, non-peptidic inhibitor of telomerase, BIBR 1532 binds to the active site of TERT, leading to efficient repression of telomerase activity (TA). This action results in growth arrest and cell death in various cancer cell types .
4. Drug Delivery Systems for Enhanced Anti-Tumor Effects BIBR 1532 has been encapsulated in zeolitic imidazolate framework-8 (ZIF-8), a nanomaterial considered an attractive drug delivery vehicle. This encapsulation improves transport, release, and anti-tumor effects of BIBR 1532, showcasing its potential in nanomedicine applications .
Mechanism of Action
BIBR 1532, also known as (E)-2-(3-(naphthalen-2-yl)but-2-enamido)benzoic acid, is a potent and selective inhibitor of the human telomerase . This compound has been studied for its potential in cancer treatment due to its ability to interfere with the processivity of the enzyme .
Target of Action
The primary target of BIBR 1532 is the human telomerase . Telomerase is a ribonucleoprotein responsible for the maintenance of the telomere . The enzyme is comprised of a template-containing RNA subunit (TR) and a protein component including the catalytic subunit telomerase reverse transcriptase (TERT) .
Mode of Action
BIBR 1532 interacts with its target by interfering with the processivity of the telomerase enzyme . This interference leads to the inhibition of the enzyme’s activity, resulting in telomere shortening .
Biochemical Pathways
The inhibition of telomerase by BIBR 1532 disrupts telomere maintenance, leading to telomere erosion . This disruption can result in proliferation arrest and cell death . The compound shows excellent selectivity for hTERT over RNA polymerases .
Pharmacokinetics
BIBR 1532 exhibits excellent permeability and sufficient metabolic stability . It is suitable for both in vitro and in vivo experiments . .
Result of Action
The action of BIBR 1532 leads to significant molecular and cellular effects. It induces telomere shortening, which can lead to growth arrest in various cancer cell lines . In addition, it has been reported that BIBR 1532 can induce apoptosis in cancer cells .
Action Environment
The efficacy and stability of BIBR 1532 can be influenced by environmental factors such as glucose levels. For instance, glucose restriction has been shown to potentiate the effect of BIBR 1532, leading to a decrease in telomerase activity and an increase in apoptosis in cancer cells .
properties
IUPAC Name |
2-[[(E)-3-naphthalen-2-ylbut-2-enoyl]amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO3/c1-14(16-11-10-15-6-2-3-7-17(15)13-16)12-20(23)22-19-9-5-4-8-18(19)21(24)25/h2-13H,1H3,(H,22,23)(H,24,25)/b14-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGFQXGLPJUCTOI-WYMLVPIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)NC1=CC=CC=C1C(=O)O)C2=CC3=CC=CC=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)NC1=CC=CC=C1C(=O)O)/C2=CC3=CC=CC=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70432975 | |
| Record name | BIBR 1532 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70432975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(3-(naphthalen-2-yl)but-2-enamido)benzoic acid | |
CAS RN |
321674-73-1 | |
| Record name | BIBR 1532 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=321674-73-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | BIBR 1532 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70432975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-((2S,6R)-2,6-Dimethyl-morpholin-4-yl)-pyrimido[2,1-a]isoquinolin-4-one](/img/structure/B1684133.png)
![2-((2-(2-Hydroxyethoxy)ethyl)amino)-4H-benzo[h]chromen-4-one](/img/structure/B1684134.png)

![Butanoic acid, [(diethoxyphosphinyl)oxy]methyl ester](/img/structure/B1684139.png)




![n-[3-(n'-Hydroxycarboxamido)-2-(2-methylpropyl)-propanoyl]-o-tyrosine-n-methylamide](/img/structure/B1684147.png)




